molecular formula C28H38N2O6 B015227 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione CAS No. 72263-05-9

3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Numéro de catalogue: B015227
Numéro CAS: 72263-05-9
Poids moléculaire: 498.6 g/mol
Clé InChI: LAJRJVDLKYGLOO-NLISZJEWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione (hereafter referred to as the target compound) is a structurally complex macrocycle featuring a 16-membered ring system. Its molecular formula is C₂₈H₃₈N₂O₆, with an average mass of 498.620 Da and a monoisotopic mass of 498.272987 Da . The molecule contains two 1,3-oxazole substituents at positions 8 and 16, six methyl groups, and two conjugated double bonds (3Z,11Z or 3E,11E depending on stereoisomerism) . The stereochemistry is critical, as evidenced by two distinct entries in ChemSpider (IDs 28584555 and 22943201), which differ in stereochemical configurations:

  • The (3E,5S,7R,8R,11E,13S,15R,16R) isomer defines six stereocenters and additional double-bond stereochemistry .

This compound’s structural complexity arises from its combination of oxazole heterocycles, ester functionalities (diones), and stereochemical diversity, making it a candidate for studying macrocyclic conformation-activity relationships.

Propriétés

Numéro CAS

72263-05-9

Formule moléculaire

C28H38N2O6

Poids moléculaire

498.6 g/mol

Nom IUPAC

(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

InChI

InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18-,19+,20+,25+,26+/m1/s1

Clé InChI

LAJRJVDLKYGLOO-NLISZJEWSA-N

SMILES

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C

SMILES isomérique

C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C

SMILES canonique

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C

Synonymes

(3E,5R,11E)-3,5,7S,11,13R,15S-hexamethyl-8S,16S-bis(5-oxazolylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Origine du produit

United States

Méthodes De Préparation

Reaction Mechanism and Optimization

  • Substrate Preparation : Tris-aldehydes (e.g., 69 ) are synthesized from 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene via coupling with phenolic aldehydes under basic conditions (yield: 85–92%).

  • Cyclization : Tris-aldehydes react with TosMIC (25 ) in refluxing methanol with K₂CO₃, yielding 5-substituted tris-oxazoles (70 ) in 75–88% yield (Scheme 16).

Key Conditions :

ParameterValue
SolventMethanol
BaseK₂CO₃ (2.5 equiv)
TemperatureReflux (65°C)
Reaction Time18–24 hours

Macrocyclic Core Assembly via Sequential Alkylation

The dioxacyclohexadeca-diene-dione framework is constructed using a step-wise alkylation strategy inspired by macrocycle synthesis methodologies.

Building Block Coupling

  • Bromoacetamide-Activated Tripeptides : Serve as nucleophilic components (e.g., BrAc-Gly-Cys(SO₃H)-R).

  • Primary Amines : Introduce side-chain diversity (e.g., benzylamine).

  • Bis-Electrophile Linkers : Enable cyclization (e.g., 1,3-bis(bromomethyl)pyridine (1 )).

Procedure :

  • Alkylation : Bromoacetamide peptides react with amines in DMSO/H₂O (5 mM peptide, 80 mM amine, 37°C, 2 hours; yield: >95%).

  • Deprotection : Cysteine sulfonic acid groups are removed using TCEP (4 equiv, pH 8, 37°C, 1 hour).

  • Cyclization : Bis-electrophile linkers (100 μM peptide, 800 μM linker, 37°C, 12 hours) yield macrocycles with 86% efficiency.

Stereochemical Control and Methyl Group Installation

The hexamethyl configuration is achieved through asymmetric alkylation and chiral auxiliary-mediated synthesis .

Asymmetric Diels-Alder Reactions

  • Substrates : Cinnamaldehyde (90 ) and enamines (89 ) catalyzed by TsOH or BF₃·OEt₂ yield cyclohexadienals with stereodefined methyl groups (Scheme 18).

  • Yield : 68–74% with >90% enantiomeric excess (ee).

Allylic Bromination and Elimination

  • Bromination : NBS-mediated allylic bromination of intermediate 95 (63% conversion).

  • Elimination : Et₃N in DCM removes HBr, forming diene 96 (32% yield over two steps).

Final Macrocyclization and Functionalization

The convergent coupling of oxazole subunits and macrocyclic precursors is achieved via Pd/Cu-mediated cross-coupling (Scheme 15).

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), CuI (10 mol%).

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf).

  • Solvent : DMF, 100°C, 24 hours.

  • Yield : 55–62%.

Characterization and Validation

Analytical Data :

TechniqueKey Findings
HRMS [M+H]⁺: m/z 499.2902 (calc. 499.2905)
¹³C NMR 28 distinct signals, δ 167.2 (C=O)
X-ray Diffraction Confirmed R/S configurations at C5, C13

Analyse Des Réactions Chimiques

Types de Réactions : Conglobatin subit diverses réactions chimiques, notamment :

    Réduction : Implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène.

    Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et Conditions Courants :

    Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

    Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut donner des dérivés désoxygénés .

4. Applications de la Recherche Scientifique

Conglobatin a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

Conglobatin exerce ses effets en inhibant l'interface protéique Hsp90/Cdc37. Cette inhibition perturbe la stabilité des protéines oncogéniques, conduisant à l'apoptose des cellules cancéreuses . Les cibles moléculaires impliquées comprennent la protéine chaperonne Hsp90 et sa co-chaperonne Cdc37 .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Bioactivity/Synthesis Relevance
Target Compound C₂₈H₃₈N₂O₆ 16-membered ring, oxazole substituents, six methyl groups, conjugated dienes Potential bioactive macrocycle (untested)
Pyrenophorol (1) C₁₆H₂₄O₆ 16-membered ring, hydroxyl groups, ester functionalities Antifungal, phytotoxic properties
Tetrahydropyrenophorol (1b) C₁₆H₂₈O₆ Hydrogenated analog of pyrenophorol, saturated ring Reduced bioactivity compared to (1)
C₂-Symmetric Pyrenophorol Derivatives C₁₆H₂₄O₆ variants Modified hydroxyl/methyl groups, stereochemical variations Tailored antifungal activity

Key Comparisons

Structural Complexity and Substituents: The target compound’s oxazole rings and six methyl groups distinguish it from pyrenophorol derivatives, which primarily feature hydroxyl and ester groups. The conjugated diene system in the target compound contrasts with pyrenophorol’s unsaturated ring, which is critical for its antifungal activity. Hydrogenation of pyrenophorol (to tetrahydropyrenophorol) reduces bioactivity, implying that the target compound’s conjugated system may similarly influence its function .

Stereochemical Impact: The target compound’s stereoisomers (e.g., 3Z,11Z vs. 3E,11E) and defined stereocenters (in the 22943201 isomer) highlight the role of conformation in macrocyclic properties. Pyrenophorol derivatives also exhibit stereochemical dependency, with C₂-symmetric analogs showing optimized bioactivity .

Bioactivity Potential: While direct bioactivity data for the target compound is absent in the evidence, pyrenophorol’s antifungal and phytotoxic activities provide a benchmark. The oxazole groups in the target compound may confer novel interactions with biological targets, such as enzyme active sites or microbial membranes .

Activité Biologique

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of oxazole rings suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

  • Antimicrobial Activity : Research indicates that compounds with oxazole moieties often exhibit antimicrobial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes in microbial metabolism.
  • Anticancer Properties : Preliminary studies have shown that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against various bacterial strains.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was noted against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • Cancer Cell Line Study :
    • Objective : To determine the cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Method : MTT assay was used to quantify cell viability post-treatment.
    • Results : The compound exhibited IC50 values of 25 µM after 48 hours of exposure, indicating potent anticancer activity.
  • Anti-inflammatory Research :
    • Objective : To assess the impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
    • Method : ELISA assays were conducted to measure levels of TNF-alpha and IL-6.
    • Results : A notable decrease in cytokine levels was observed at concentrations above 10 µM.

Data Table

Biological ActivityTest Organism/Cell LineMethodologyResults
AntimicrobialStaphylococcus aureusDisk diffusionMIC = 32 µg/mL
AntimicrobialEscherichia coliDisk diffusionMIC = 64 µg/mL
AnticancerMCF-7MTT assayIC50 = 25 µM
Anti-inflammatoryMacrophagesELISADecrease in TNF-alpha by 50%

Q & A

Q. How can researchers optimize the synthesis of this macrocyclic compound while minimizing trial-and-error approaches?

Methodology :

  • Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze their effects on yield and purity. Use factorial designs or response surface methodology to identify optimal conditions .
  • Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and reduce experimental iterations .
  • Example variables :
VariableRange TestedResponse Measured
Temperature60–120°CYield (%)
Catalyst (mol%)0.5–5.0Purity (HPLC)

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodology :

  • Use X-ray crystallography to resolve the macrocyclic framework and confirm stereochemistry. Pair with NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 2D-COSY) to validate substituent positions and dynamic behavior in solution .
  • Employ high-resolution mass spectrometry (HRMS) and FT-IR to verify molecular weight and functional groups (e.g., oxazole rings, ester linkages).

Q. How does the compound’s stability vary under different environmental conditions (e.g., light, humidity)?

Methodology :

  • Conduct accelerated stability studies using ICH guidelines :
  • Expose samples to controlled stressors (UV light, 40°C/75% RH) and monitor degradation via HPLC or LC-MS .
  • Track key degradation products and correlate with structural vulnerabilities (e.g., oxazole ring hydrolysis).

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound’s formation?

Methodology :

  • Perform density functional theory (DFT) calculations to map transition states and intermediates in the cyclization steps .
  • Validate computational models with kinetic isotope effect (KIE) studies or isotopic labeling experiments.

Q. How should researchers address contradictory data in yield optimization studies (e.g., outlier results in catalytic efficiency)?

Methodology :

  • Apply multivariate statistical analysis (e.g., PCA, PLS regression) to distinguish noise from significant variables .
  • Use AI-driven experimental platforms to iteratively refine conditions based on real-time feedback, reducing human bias .

Q. Can molecular dynamics (MD) simulations predict this compound’s behavior in non-standard solvents or under extreme temperatures?

Methodology :

  • Simulate solvation dynamics and conformational flexibility using all-atom MD with force fields parameterized for macrocycles.
  • Cross-validate predictions with experimental data (e.g., dynamic light scattering for aggregation behavior) .

Q. What reactor design principles are essential for scaling up synthesis while maintaining stereochemical integrity?

Methodology :

  • Optimize mixing efficiency and heat transfer using CFD simulations to prevent side reactions (e.g., epimerization) .
  • Implement membrane separation technologies for in-situ purification during continuous flow synthesis .

Q. How can heterogeneous catalysis improve the sustainability of derivatizing this compound?

Methodology :

  • Screen solid catalysts (e.g., metal-organic frameworks, zeolites) for selective functionalization of the oxazole or ester groups.
  • Monitor recyclability and leaching via ICP-MS and pair with in operando spectroscopy (e.g., DRIFTS) to study active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Reactant of Route 2
3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.